N'-(Ethanesulfonyl)(tert-butoxy)carbohydrazide
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Overview
Description
N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide is a chemical compound characterized by the presence of an ethanesulfonyl group and a tert-butoxycarbonyl group attached to a carbohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide typically involves the reaction of ethanesulfonyl chloride with tert-butoxycarbonyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethanesulfonyl and tert-butoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide depend on the type of reaction. Oxidation reactions yield sulfonyl derivatives, reduction reactions produce hydrazine derivatives, and substitution reactions result in the formation of various substituted carbohydrazides .
Scientific Research Applications
N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The ethanesulfonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonylhydrazine: Similar in structure but lacks the ethanesulfonyl group.
Ethanesulfonylhydrazine: Contains the ethanesulfonyl group but lacks the tert-butoxycarbonyl group.
N-tert-Butoxycarbonylsulfonylhydrazide: A related compound with both functional groups but different connectivity.
Uniqueness
N’-(Ethanesulfonyl)(tert-butoxy)carbohydrazide is unique due to the presence of both ethanesulfonyl and tert-butoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable tool in scientific research .
Properties
IUPAC Name |
tert-butyl N-(ethylsulfonylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O4S/c1-5-14(11,12)9-8-6(10)13-7(2,3)4/h9H,5H2,1-4H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPJUDUNTCNVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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